Cas no 62399-70-6 (Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)-)
62399-70-6 structure
Product Name:Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)-
CAS-nummer:62399-70-6
MF:C15H19N3O
MW:257.330863237381
CID:446245
PubChem ID:20394355
Update Time:2025-04-19
Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)-
- N-benzyl-2-methyl-N-(1-methylpyrazol-3-yl)propanamide
- SCHEMBL11558351
- DTXSID90606676
- N-Benzyl-2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide
- 62399-70-6
-
- Inchi: 1S/C15H19N3O/c1-12(2)15(19)18(14-9-10-17(3)16-14)11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3
- InChI-sleutel: DKZJVGGTADSBHN-UHFFFAOYSA-N
- LACHT: O=C(C(C)C)N(C1C=CN(C)N=1)CC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 257.15297
- Monoisotopische massa: 257.152812238g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 300
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 38.1Ų
Experimentele eigenschappen
- PSA: 38.13
Propanamide, 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)-N-(phenylmethyl)- Gerelateerde literatuur
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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